3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which are designed to target specific enzymes involved in the immune response.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown the utility of similar sulfonamide compounds in the synthesis of a wide range of heterocyclic compounds, including azoles, pyrimidines, pyrans, and benzo/naphtho(b)furan derivatives. These compounds are valuable in medicinal chemistry for their potential biological activities. For example, Farag et al. (2011) explored the reactions of a related compound for synthesizing various derivatives with potential utility in drug development (Farag et al., 2011).
Antimicrobial Activity
Sulfonamide derivatives have been evaluated for their antimicrobial properties. Hassan et al. (2009) synthesized novel pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives and screened them against various microbial strains, finding promising results for some derivatives (Hassan et al., 2009).
Antifungal Activity
Khodairy et al. (2016) conducted research on N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide derivatives, finding that these newly synthesized compounds exhibited good antifungal activity, highlighting the potential of sulfonamide compounds in antifungal drug development (Khodairy et al., 2016).
Catalyst in Organic Synthesis
The compound has also found application as a catalyst in organic synthesis. Khashi et al. (2014) demonstrated the use of 4-(N,N-Dimethylamino)pyridine (DMAP), a compound related to 3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide, as an efficient catalyst for synthesizing N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides (Khashi et al., 2014).
Structural and Molecular Studies
Mansour and Ghani (2013) conducted comprehensive structural studies on a similar sulfamethazine Schiff-base, utilizing various spectroscopic and quantum chemical calculations. Their research provides valuable insights into the molecular structure and electronic properties, contributing to the understanding of the structural basis for biological activity (Mansour & Ghani, 2013).
Mechanism of Action
Target of Action
Similar compounds with a pyrimidinamine structure have been reported to interact with various enzymes and receptors, which could provide a hint about the potential targets of this compound .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites . The compound’s interaction with its targets could lead to changes in cellular processes, potentially affecting cell growth, metabolism, or signaling pathways .
Biochemical Pathways
Based on the potential targets and mode of action, it can be inferred that the compound may affect various cellular processes and pathways, including those related to cell growth, metabolism, and signaling .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may have various effects at the molecular and cellular levels, potentially affecting cell growth, metabolism, or signaling pathways .
properties
IUPAC Name |
3-chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S/c1-18(2)13-15-7-6-11(17-13)9-16-21(19,20)12-5-3-4-10(14)8-12/h3-8,16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXLACDNKDSPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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